Panthenyl ethyl ether acetate

Description

Properties

CAS No. |

119516-54-0 |

|---|---|

Molecular Formula |

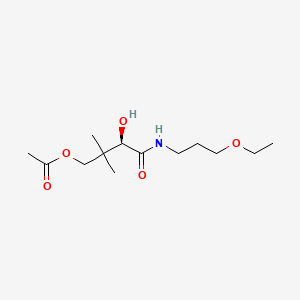

C13H25NO5 |

Molecular Weight |

275.345 |

IUPAC Name |

[(3R)-4-(3-ethoxypropylamino)-3-hydroxy-2,2-dimethyl-4-oxobutyl] acetate |

InChI |

InChI=1S/C13H25NO5/c1-5-18-8-6-7-14-12(17)11(16)13(3,4)9-19-10(2)15/h11,16H,5-9H2,1-4H3,(H,14,17)/t11-/m0/s1 |

InChI Key |

GMBVYJOWNGZGMU-NSHDSACASA-N |

SMILES |

CCOCCCNC(=O)C(C(C)(C)COC(=O)C)O |

Synonyms |

(2R)-4-Acetoxy-N-(3-ethoxypropyl)-2-hydroxy-3,3-dimethylbutanamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical and Structural Properties

The table below summarizes key structural differences:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Panthenyl ethyl ether acetate | Not explicitly provided<sup>†</sup> | — | Ether, ester, amide |

| Panthenol | C₉H₁₉NO₄ | 217.25 | Alcohol, amide |

| Panthenyl ethyl ether | C₁₁H₂₃NO₄ | 233.30 | Ether, amide |

| Panthenyl triacetate | C₁₅H₂₅NO₇ | 277.27<sup>‡</sup> | Three ester groups, amide |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Ester |

<sup>‡</sup>Calculated based on the addition of three acetate groups to panthenol.

Key Insights :

Research Findings :

- Biocatalytic synthesis of panthenyl esters (e.g., PME, PDE) yields variable monoester/diester ratios (60–96% PME), impacting product consistency .

- Ethyl acetate replaced diethyl ether in parasite sedimentation due to comparable efficacy and lower volatility, though residue formation requires caution .

Contradictions :

- While panthenyl derivatives are broadly deemed safe , isolated cases highlight the need for allergen screening in formulations .

Q & A

Basic Research: What are the optimal biocatalytic conditions for synthesizing Panthenyl ethyl ether acetate with high monoester selectivity?

Methodological Answer:

The synthesis of panthenyl monoacyl esters (PMEs) like this compound can be optimized using lipase-catalyzed transesterification under solvent-free conditions. Key parameters include:

- Enzyme Selection : Immobilized lipases (e.g., Candida antarctica Lipase B) show high selectivity for primary hydroxyl groups in panthenol, minimizing diester (PDE) formation .

- Acyl Donors : Short-chain aliphatic esters (e.g., ethyl acrylate) improve reaction efficiency.

- Temperature and Time : Reactions at 40–50°C for 24–48 hours yield 60–96% PME purity.

- Analysis : Monitor product composition via HPLC or GC-MS to quantify PME/PDE ratios .

Basic Research: Which analytical techniques are most reliable for assessing the purity of this compound in complex mixtures?

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Use solvent systems like petroleum ether:ethyl acetate (4:1) for preliminary separation .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm resolve PMEs from PDEs .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile derivatives; derivatize samples with BSTFA to enhance volatility .

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, particularly ester linkage positions .

Advanced Research: How do solvent choices (e.g., ethyl acetate vs. diethyl ether) impact the extraction efficiency of this compound in biological matrices?

Methodological Answer:

- Ethyl Acetate : Preferred for polar compounds due to higher polarity and lower flammability. However, residual solvent bubbles in concentrates may interfere with microscopy .

- Diethyl Ether : Higher volatility risks sample loss but offers cleaner phase separation. Use cold centrifugation (4°C) to mitigate remixing .

- Method Validation : Compare recovery rates via spiked matrices and LC-MS quantification. Ethyl acetate typically matches diethyl ether in parasite egg recovery studies, suggesting applicability for lipid-rich extracts .

Advanced Research: What metabolic pathways convert this compound into pantothenic acid, and how can these be modeled in vitro?

Methodological Answer:

- Hydrolysis : Esterases in liver microsomes hydrolyze the acetate group, yielding pantothenyl ethyl ether, which is further metabolized to pantothenic acid .

- In Vitro Models : Use human hepatocyte cultures or S9 fractions with NADPH cofactors. Quantify metabolites via LC-MS/MS with stable isotope-labeled internal standards.

- Kinetic Studies : Measure Km and Vmax using Michaelis-Menten plots to assess enzymatic efficiency .

Advanced Research: How do structural modifications (e.g., ether vs. ester linkages) affect the stability of Panthenyl derivatives under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate derivatives at 40°C/75% RH for 1–3 months. Monitor degradation via HPLC.

- Ether Linkages : More resistant to hydrolysis than esters. This compound shows <5% degradation at pH 7.4 over 30 days .

- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to assess melting points and degradation kinetics .

Advanced Research: What computational methods predict the reactivity of this compound in enzyme-binding assays?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., pantothenate kinase). Focus on hydrogen bonding with the ether-acetate moiety .

- DFT Calculations : Analyze charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites .

- MD Simulations : Simulate solvation effects in water/ethanol mixtures to model in vivo behavior .

Basic Research: How can researchers reconcile contradictory data on solvent performance in this compound extraction protocols?

Methodological Answer:

- Systematic Comparison : Replicate protocols from conflicting studies (e.g., ethyl acetate vs. diethyl ether) using standardized matrices.

- Statistical Analysis : Apply ANOVA to evaluate differences in recovery rates and purity.

- Meta-Analysis : Pool data from ≥5 independent studies to identify trends (e.g., ethyl acetate outperforms in polar matrices) .

Advanced Research: What in vitro models best demonstrate the anti-inflammatory activity of this compound metabolites?

Methodological Answer:

- Cell-Based Assays : Use LPS-stimulated RAW 264.7 macrophages. Measure NO production via Griess reagent and cytokine levels (IL-6, TNF-α) via ELISA .

- Molecular Targets : Perform Western blotting to assess NF-κB pathway inhibition.

- Dose-Response : Compare IC50 values of pantothenic acid (metabolite) against native compound to confirm bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.